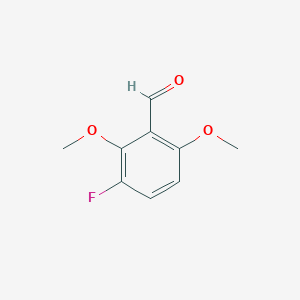
3-Fluoro-2,6-dimethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2,6-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
3-Fluoro-2,6-dimethoxybenzaldehyde is extensively used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it valuable in creating more complex structures.
- Synthesis of Anticancer Agents : The compound has been utilized in synthesizing benzimidazole derivatives, which exhibit significant anticancer properties. For instance, modifications of this compound have led to the development of novel anticancer agents that target specific cellular pathways.
Medicinal Chemistry
Research indicates that this compound possesses notable biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that modified derivatives exhibited IC50 values ranging from 10 to 20 µM against melanoma cells.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicated strong activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values around 20 µg/mL.
Case Study 1: Anticancer Properties
A study involving IGR-39 melanoma cells treated with this compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, suggesting potential therapeutic applications in melanoma treatment.
Case Study 2: Antimicrobial Activity
In another investigation assessing the effects on HL-60 leukemia cells, the compound demonstrated significant cytotoxicity linked to oxidative stress induction and cell cycle arrest. This highlights its potential as an antimicrobial agent in clinical settings.
Industrial Applications
This compound is also employed in industrial applications:
- Fine Chemicals Production : It serves as a building block for various fine chemicals used in the production of fragrances, dyes, and agrochemicals.
- Material Science : The compound's unique properties make it suitable for developing new materials with specific functionalities.
Propiedades
Fórmula molecular |
C9H9FO3 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
3-fluoro-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H9FO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-5H,1-2H3 |
Clave InChI |
QZDKVDNXTNWVEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)F)OC)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













